Methyl 3-amino-3-deoxy-a-d-mannopyranoside, HCl
Overview
Description
Methyl 3-amino-3-deoxy-α-D-mannopyranoside hydrochloride is a chemical compound with the empirical formula C7H15NO5·HCl and a molecular weight of 229.66 g/mol . This compound is a derivative of mannose, a type of sugar, and is characterized by the presence of an amino group at the third carbon position, replacing a hydroxyl group. The hydrochloride salt form enhances its solubility in water, making it useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the use of thioglycoside donors protected with a 4,6-O-benzylidene or alkylidene acetal and a benzylidene imine group . The reaction conditions often involve the use of specific catalysts and solvents to achieve high stereoselectivity.
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-amino-3-deoxy-α-D-mannopyranoside hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Methyl 3-amino-3-deoxy-α-D-mannopyranoside hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: The compound is used in studies involving carbohydrate metabolism and enzyme interactions.
Mechanism of Action
The mechanism of action of Methyl 3-amino-3-deoxy-α-D-mannopyranoside hydrochloride involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The amino group at the third carbon position can form hydrogen bonds and electrostatic interactions with active sites of enzymes, thereby inhibiting or modifying their activity. This makes it a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors.
Comparison with Similar Compounds
- Methyl 2-acetamido-2-deoxy-α-D-galactopyranoside
- 2,3,4,6-Tetra-O-acetyl-D-mannopyranose
- Allyl α-D-mannopyranoside
- Phenyl α-D-thiomannopyranoside
- Methyl-α-D-mannopyranoside
Comparison: Methyl 3-amino-3-deoxy-α-D-mannopyranoside hydrochloride is unique due to the presence of an amino group at the third carbon position, which imparts distinct chemical properties and reactivity. This differentiates it from other mannopyranosides that may have different functional groups or protective groups .
Properties
IUPAC Name |
(2R,3S,4S,5S,6S)-4-amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO5.ClH/c1-12-7-6(11)4(8)5(10)3(2-9)13-7;/h3-7,9-11H,2,8H2,1H3;1H/t3-,4+,5-,6+,7+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFRURBOSLCTIW-FEFNGDHTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)CO)O)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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